molecular formula C24H22ClN3O3S2 B11141016 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141016
M. Wt: 500.0 g/mol
InChI Key: XKOMXHZFHMGZAU-CYVLTUHYSA-N
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Description

2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

(5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN3O3S2/c1-2-3-4-6-14-28-23(30)19(33-24(28)32)15-18-21(31-17-11-9-16(25)10-12-17)26-20-8-5-7-13-27(20)22(18)29/h5,7-13,15H,2-4,6,14H2,1H3/b19-15-

InChI Key

XKOMXHZFHMGZAU-CYVLTUHYSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the 4-chlorophenoxy and thiazolidinylidene groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial activity. For example, derivatives of thiazolidine and pyrimidine have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL . The thioxo group in the compound may contribute to this activity by enhancing interaction with bacterial cell walls or metabolic pathways.

Antitumor Potential

Research into related compounds has demonstrated their ability to inhibit cancer cell proliferation. For instance, some pyrido[1,2-a]pyrimidine derivatives have been linked to cytotoxic effects against different cancer cell lines . The specific mechanism often involves the inhibition of key enzymes involved in DNA synthesis or repair, making these compounds valuable in the development of new anticancer therapies.

Synthesis and Derivatives

The synthesis of 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. The synthesis pathway can include:

  • Formation of thiazolidine derivatives through condensation reactions.
  • Coupling with chlorophenoxy groups to enhance solubility and bioactivity.
  • Final cyclization steps to form the pyrido[1,2-a]pyrimidine core.

Case Study 1: Antibacterial Efficacy

In a study published in Molecules, researchers synthesized several thiazolidine derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that specific modifications to the thiazolidine ring significantly enhanced activity against resistant strains of bacteria .

Case Study 2: Antitumor Activity

Another study explored the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The research showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the presence of the pyrido[1,2-a]pyrimidin-4-one core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

The compound 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrido[1,2-a]pyrimidinone core.
  • A thiazolidinone moiety with a thioxo group.
  • A chlorophenoxy substituent that may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Cytotoxicity Assays : In vitro studies indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia) cells. The IC50 values were reported to be in the range of 8.5 μM to 14.9 μM for K562 cells, demonstrating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism underlying the anticancer effects has been attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability upon treatment with the compound .

Antimicrobial Activity

Thiazolidinone derivatives have also shown promise as antimicrobial agents. The compound's structural features suggest potential interactions with microbial targets.

Research Findings:

  • Inhibition Studies : Preliminary studies have indicated that this compound possesses antibacterial properties, with effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be comparable to conventional antibiotics .

Anti-inflammatory Activity

The role of thiazolidinones in modulating inflammatory responses has been documented in various studies.

Key Insights:

  • Cytokine Production Inhibition : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that the compound may exert anti-inflammatory effects .
  • Mechanistic Studies : The anti-inflammatory mechanisms are believed to involve the modulation of NF-kB signaling pathways, which are crucial in the regulation of immune responses .

Pharmacological Profile Summary

The following table summarizes the biological activities associated with this compound:

Biological ActivityAssessed EffectReference
AnticancerCytotoxicity against HeLa and K562 cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production

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